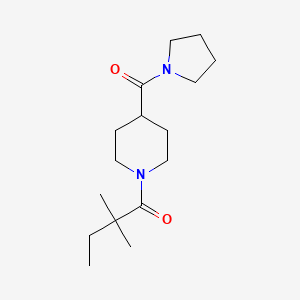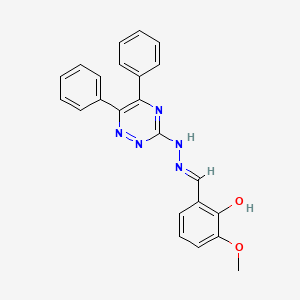![molecular formula C22H35N5O B6054765 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6054765.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound known for its potential applications in scientific research. It is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action is of great interest to researchers.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves its binding to the dopamine D2 receptor. The compound acts as an antagonist, blocking the binding of dopamine to the receptor and thereby reducing the activity of the dopamine pathway. This results in a decrease in the symptoms associated with neurological disorders such as schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have a high affinity for the dopamine D2 receptor, and its binding to the receptor results in a decrease in the activity of the dopamine pathway. This leads to a reduction in the symptoms associated with neurological disorders such as schizophrenia and Parkinson's disease. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of the serotonin pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the dopamine pathway and its role in neurological disorders. However, the compound has limitations in terms of its selectivity for the dopamine D2 receptor. It also has a relatively short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One direction is the development of more selective compounds that target specific dopamine receptors. Another direction is the investigation of the compound's effects on other neurotransmitter pathways, such as the serotonin and glutamate pathways. Additionally, the compound's potential applications in the treatment of anxiety and depression warrant further investigation. Finally, the use of this compound in animal models of neurological disorders may provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4,6-dichloropyrimidine with 1-piperidinylpiperazine in the presence of potassium carbonate and a catalytic amount of copper iodide. Another method involves the reaction of 4,6-dichloropyrimidine with 1-piperidinylpiperazine in the presence of sodium hydride and a catalytic amount of copper iodide. Both methods have been successful in producing the compound with high yield and purity.
Aplicaciones Científicas De Investigación
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has potential applications in scientific research, particularly in the field of pharmacology. It has been found to have a high affinity for the dopamine D2 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
3-cyclohexyl-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c28-22(10-9-19-7-3-1-4-8-19)27-15-13-26(14-16-27)21-17-20(23-18-24-21)25-11-5-2-6-12-25/h17-19H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPBHPJFFKXKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)
![5-(3-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6054693.png)
![methyl 1-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6054703.png)
![2-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-N-(1-sec-butyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6054707.png)
![2-methoxy-4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6054714.png)
![methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6054731.png)
![methyl 2,2-dimethyl-5-{[(2-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6054737.png)

![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6054749.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B6054755.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6054757.png)

![1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B6054769.png)
